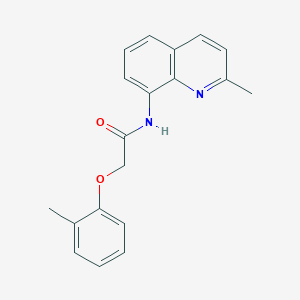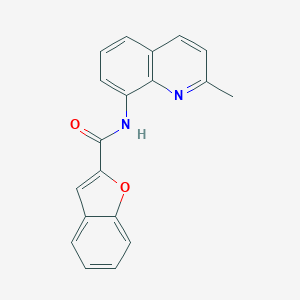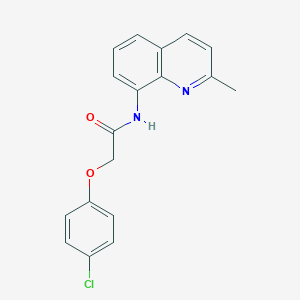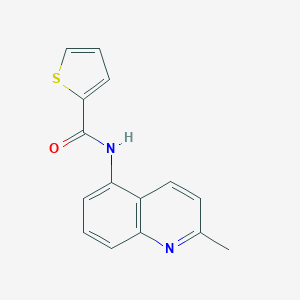![molecular formula C25H25ClFN3O3 B244139 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244139.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature. In
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, Compound X has been shown to bind to specific receptors in the brain, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, Compound X has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It has high potency and selectivity, which makes it an excellent tool for studying specific enzymes and receptors. Additionally, Compound X has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, the synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Additionally, the high potency of Compound X can lead to toxicity in some experimental setups, which requires careful consideration.
Orientations Futures
There are several future directions for research on Compound X. One potential direction is to investigate its potential use in the treatment of cancer. Compound X has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to investigate the potential use of Compound X in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential use of Compound X as a diagnostic tool in medical imaging. Compound X has been shown to bind to specific receptors in the brain, which could be exploited for diagnostic imaging purposes.
In conclusion, Compound X is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Compound X has shown potential applications in the treatment of various diseases and as a diagnostic tool in medical imaging. Further research is needed to determine the full potential of Compound X in various fields of scientific research.
Méthodes De Synthèse
The synthesis of Compound X involves a multi-step process that includes the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 3-fluoro-2-nitroaniline, followed by reduction and condensation reactions. The final product is obtained after purification and isolation steps. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry.
Applications De Recherche Scientifique
Compound X has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and anxiolytic effects. Compound X has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Compound X has been studied for its potential use as a diagnostic tool in medical imaging.
Propriétés
Formule moléculaire |
C25H25ClFN3O3 |
|---|---|
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H25ClFN3O3/c1-16(2)25(32)30-12-10-29(11-13-30)21-7-6-19(15-20(21)26)28-24(31)23-9-8-22(33-23)17-4-3-5-18(27)14-17/h3-9,14-16H,10-13H2,1-2H3,(H,28,31) |
Clé InChI |
BGZUECAHIFNGOD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)


![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)





![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)